molecular formula C10H11ClO B7848147 1-(3-Chloro-2-methylphenyl)propan-1-one

1-(3-Chloro-2-methylphenyl)propan-1-one

Cat. No.: B7848147
M. Wt: 182.64 g/mol
InChI Key: BHFYOGOMYJVOTP-UHFFFAOYSA-N
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Description

Significance of Ketone Architectures in Advanced Organic Chemistry

The ketone functional group is fundamental to organic chemistry due to the unique reactivity of its carbonyl group (C=O). wisdomlib.orgchemistrytalk.org This group consists of a carbon atom double-bonded to an oxygen atom, with the remaining two bonds of the carbon connected to other carbon atoms or hydrocarbon radicals. chemistrytalk.orgbritannica.com The polarity of the carbonyl group, resulting from an uneven electron distribution, renders the carbon atom partially positive and thus susceptible to attack by nucleophiles. britannica.comteachy.ai

This inherent reactivity makes ketones exceptionally versatile as chemical intermediates and building blocks for more complex organic compounds, including pharmaceuticals, agrochemicals, and polymers. britannica.com Key reactions involving ketones include:

Nucleophilic Addition: The foundational reaction where a nucleophile attacks the electrophilic carbonyl carbon. chemistrytalk.org

Reduction: Ketones can be readily reduced to form secondary alcohols using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with Grignard reagents results in the formation of tertiary alcohols. chemistrytalk.org

Aldol Reactions: These reactions form new carbon-carbon bonds, yielding β-hydroxy ketones, which are valuable synthetic intermediates.

Beyond their role as reactive intermediates, ketones like acetone (B3395972) are widely used as industrial solvents due to their ability to dissolve a broad range of substances and their relatively low boiling points, which facilitates easy removal after a reaction. chemistrytalk.orgbritannica.com

Overview of Halogenated and Alkylated Aryl Ketones in Synthetic Methodologies

The presence of halogen and alkyl substituents on the aromatic ring of an aryl ketone significantly influences its reactivity and synthetic utility. fiveable.me Aryl alkyl ketones are commonly synthesized through methods such as the Friedel-Crafts acylation. fiveable.me

Halogenation , particularly at the α-carbon (the carbon adjacent to the carbonyl group), is a critical transformation. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electron-deficient and highly reactive toward nucleophilic substitution. nih.gov This increased reactivity makes α-halo ketones valuable precursors in the synthesis of various heterocyclic compounds. nih.gov A variety of reagents and methods have been developed for the direct α-halogenation of aryl ketones. mdpi.com

Alkylation of the aromatic ring introduces steric and electronic effects that can be strategically exploited in synthesis. fiveable.me For instance, the presence of an ortho-methyl group, as seen in 1-(3-Chloro-2-methylphenyl)propan-1-one, can force the carbonyl group to twist out of conjugation with the aromatic ring. acs.org This structural change can have profound effects on reactivity:

It may reduce steric hindrance around the alpha-carbon, which can be beneficial in certain reactions. acs.org

It can shield the carbonyl group from reduction. acs.org

It can significantly improve the yield of α-alkylation reactions under specific conditions, such as hydrogen borrowing catalysis. acs.org

The combination of both halogen and alkyl substituents provides a synthetically versatile scaffold, allowing for sequential and site-selective modifications to build molecular complexity.

Research Landscape for this compound and Structurally Related Compounds

Direct research specifically detailing the synthesis or application of this compound is limited in publicly available literature, suggesting it is likely a specialized intermediate rather than a widely studied end-product. However, its structure places it firmly within a class of compounds that are crucial for the synthesis of biologically active molecules. The utility of this compound can be inferred from the applications of its structural analogs.

For example, 3'-Chloropropiophenone , which lacks the ortho-methyl group, is a known reactant used in the synthesis of (S)-Dapoxetine, a selective serotonin (B10506) reuptake inhibitor, and various thiazine (B8601807) derivatives with antibacterial activity. chemicalbook.com Another related compound, 2-Chloro-1-(4-methylphenyl)-1-propanone , serves as an intermediate in the synthesis of Mephedrone Hydrochloride. chemicalbook.com Mephedrone, or 4-methylmethcathinone, is a synthetic stimulant whose synthesis often involves the bromination of 4-methylpropiophenone followed by a reaction with methylamine. wikipedia.org

The research on these related propiophenones highlights the role of halogenated and alkylated aryl ketones as key precursors in medicinal chemistry and drug discovery. chemicalbook.comchemicalbook.comnih.gov The specific substitution pattern of this compound, with its ortho-methyl and meta-chloro groups, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of novel, complex target molecules. Research has shown that ortho-disubstituted aryl ketones are key structural motifs for facilitating C-C bond formation in certain catalytic processes. acs.org

Data Tables

Table 1: Physicochemical Properties of Structurally Related Aryl Ketones

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
3'-Chloropropiophenone 34841-35-5 C₉H₉ClO 168.62 45-47 124 (at 14 mmHg)
2-Chloro-1-(4-methylphenyl)-1-propanone 69673-92-3 C₁₀H₁₁ClO 182.65 Not available Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFYOGOMYJVOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 3 Chloro 2 Methylphenyl Propan 1 One

Foundational Approaches to Ketone Synthesis in the Context of Substituted Phenyl Systems

Traditional methods for ketone synthesis remain cornerstones of organic chemistry, providing reliable and well-understood pathways to aryl ketones.

The most direct method for synthesizing 1-(3-chloro-2-methylphenyl)propan-1-one is the Friedel-Crafts acylation. pearson.comorganic-chemistry.org This electrophilic aromatic substitution involves reacting 2-chloro-1-methylbenzene (also known as 2-chlorotoluene) with a propanoyl source, typically propanoyl chloride or propanoic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com

The reaction proceeds through the formation of a propanoyl cation (CH₃CH₂CO⁺), or more accurately, an acylium ion complex with the Lewis acid, which then acts as the electrophile. chemguide.co.ukyoutube.com The existing chloro and methyl groups on the aromatic ring direct the position of the incoming acyl group. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In 2-chlorotoluene (B165313), the steric hindrance from the methyl group at position 2 and the electronic deactivation by the chloro group at position 3 will influence the regiochemical outcome. The primary sites for acylation would be positions 4, 5, and 6. The formation of the desired this compound requires acylation at the 5-position relative to the methyl group (or position 1 of the final product name). This can lead to a mixture of isomers, necessitating careful control of reaction conditions and subsequent purification. libretexts.org

A typical procedure involves the slow addition of the acylating agent to a mixture of the aromatic substrate and the Lewis acid catalyst in an inert solvent, such as dichloromethane (B109758), at low temperatures to control the reaction's exothermicity. chemicalbook.com Despite its directness, limitations include the requirement for stoichiometric amounts of the catalyst, which forms a complex with the product ketone, and the potential for side reactions if the substrate is too activated or deactivated. sigmaaldrich.comlibretexts.org

Table 1: Illustrative Conditions for Friedel-Crafts Acylation

Reactant 1 Reactant 2 Catalyst Solvent Temperature Key Feature
2-Chlorotoluene Propanoyl Chloride AlCl₃ Dichloromethane 0°C to RT Direct acylation, potential for isomeric products. chemicalbook.com
Benzene (B151609) Propanoyl Chloride AlCl₃ Dichloromethane 0°C to RT Standard model for acylation, high yield. chemicalbook.com

While not the most direct routes to this compound, ozonolysis and alkyne hydration are fundamental methods for ketone synthesis that could be applied if the appropriate precursors were available. wikipedia.org

Ozonolysis: This method involves the cleavage of a carbon-carbon double bond. wikipedia.org To synthesize the target ketone, a precursor such as 1-(3-chloro-2-methylphenyl)-1-propene would be required. The alkene would be treated with ozone (O₃) at low temperatures, followed by a workup with a reducing agent (e.g., zinc or dimethyl sulfide) to yield the ketone and an aldehyde. The challenge in this approach lies in the synthesis of the specific alkene precursor.

Alkyne Hydration: The hydration of a terminal alkyne, such as 1-(3-chloro-2-methylphenyl)propyne, would yield the corresponding methyl ketone according to Markovnikov's rule. This reaction is typically catalyzed by a combination of mercury(II) salts and strong acid (e.g., H₂SO₄). The synthesis and handling of the necessary substituted phenylacetylene (B144264) precursor would be a primary consideration for this pathway.

A highly reliable and common method for preparing ketones is the oxidation of the corresponding secondary alcohol. organic-chemistry.org In this case, 1-(3-chloro-2-methylphenyl)propan-1-ol would serve as the precursor. This secondary alcohol could be synthesized, for example, through the Grignard reaction of 3-chloro-2-methylbenzaldehyde (B1590165) with ethylmagnesium bromide. chemicalbook.com

A wide array of oxidizing agents can effect this transformation, with varying degrees of mildness, selectivity, and efficiency. thieme-connect.com Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-metal-based systems like the Swern and Dess-Martin periodinane oxidations. More environmentally friendly approaches utilize catalysts with oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.orgthieme-connect.com For instance, systems using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst in combination with a stoichiometric oxidant are highly effective for converting secondary benzylic alcohols to ketones. organic-chemistry.org

Table 2: Comparison of Oxidizing Agents for Secondary Alcohol to Ketone Conversion

Reagent/System Type Conditions Advantages/Disadvantages
Pyridinium Chlorochromate (PCC) Chromium-based Dichloromethane, RT Reliable, good yield; toxic chromium waste.
Activated Carbon/H₂O₂ Metal-free m-Xylene, 95°C Green oxidant; selective for benzylic alcohols. thieme-connect.com
Eosin Y/O₂/Light Photocatalytic Blue LEDs, O₂ atmosphere Metal-free, green, high chemoselectivity. organic-chemistry.org

Ketones can be synthesized by reacting carboxylic acid derivatives with organometallic reagents. wikipedia.org To prevent the common problem of over-addition to form a tertiary alcohol, which occurs with highly reactive reagents like Grignard reagents, specific methodologies are employed. youtube.com

One effective strategy is the use of a Weinreb amide, N-methoxy-N-methyl-3-chloro-2-methylbenzamide. This derivative reacts with organometallic reagents like ethylmagnesium bromide or ethyllithium (B1215237) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic attack.

Alternatively, less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, can be used with more reactive acid derivatives like 3-chloro-2-methylbenzoyl chloride. youtube.com For example, reacting 3-chloro-2-methylbenzoyl chloride with diethylcadmium (B3343991) (prepared from ethylmagnesium bromide and cadmium chloride) would selectively yield this compound. More recently, catalyst-free reactions between N-Boc amides and Grignard reagents have been shown to be highly chemoselective for ketone synthesis. organic-chemistry.org

Contemporary and Innovative Synthetic Routes for Halogenated Aryl Propanones

Modern synthetic chemistry has focused on developing more efficient, sustainable, and milder reaction conditions, with photoredox catalysis emerging as a powerful tool.

Visible-light photoredox catalysis offers novel pathways for forming carbon-carbon bonds under exceptionally mild conditions. chemrxiv.org These methods often rely on the generation of radical intermediates that would be difficult to access through traditional thermal methods. nih.gov

One potential strategy for synthesizing halogenated aryl propanones involves the coupling of an aryl halide with an acyl radical precursor. nih.gov For instance, a method merging photoredox and nickel catalysis can achieve the decarboxylative coupling of α-oxo acids with aryl halides. nih.gov In this context, 3-bromo- (B131339) or 3-iodo-2-chlorotoluene could be coupled with 2-oxobutanoic acid. The process would involve a photocatalyst (e.g., an iridium complex) that, upon irradiation with visible light, initiates a catalytic cycle involving a nickel co-catalyst to generate an acyl radical from the α-oxo acid and couple it with the aryl halide. nih.gov

Another innovative approach involves the direct α-arylation of ketones using aryl halides, mediated by a photocatalyst under green light. chemrxiv.orgresearchgate.net While this typically involves adding an aryl group to an existing ketone, related radical-mediated processes could be envisioned for the construction of the target molecule. acs.orgnih.gov For example, radical-mediated halogen-atom transfer (XAT) reactions are an effective way to generate carbon radicals from alkyl halides, which could then participate in coupling reactions. acs.orgyoutube.com These cutting-edge methods highlight the trend towards more sustainable and atom-economical synthetic strategies, avoiding harsh reagents and high temperatures. nih.govrsc.org

Metal-Catalyzed Coupling and Cycloaddition Reactions

The construction of the carbon framework of substituted ketones like this compound often relies on the power of metal-catalyzed cross-coupling reactions. These methods are indispensable for forming carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com Transition metals such as palladium and nickel are at the forefront of this field, facilitating reactions like the Suzuki, Heck, and Negishi couplings. thermofisher.com

For instance, a plausible strategy involves the coupling of an appropriate organometallic reagent derived from 2-chloro-1-iodotoluene with a propanoyl-containing partner. Alternatively, a Negishi-type cross-coupling could involve an organozinc reagent, or a Stille coupling could utilize an organotin compound. thermofisher.com The catalytic cycle for these reactions typically involves oxidative addition of an organohalide to the metal center, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. thermofisher.com

While direct synthesis of the target ketone via coupling is feasible, these reactions are also critical in synthesizing precursors. For example, a nickel-catalyzed coupling of 3-chloro-2-methylphenylmagnesium chloride with bromobenzene (B47551) has been shown to produce 3-chloro-2-methyl-[1,1'-biphenyl] in high yield, demonstrating the utility of such reactions in building complex aromatic scaffolds. google.com

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameTypical CatalystCoupling PartnersKey Features
Suzuki CouplingPalladium(0) complexesOrganoboron compound + OrganohalideMild conditions, high functional group tolerance, commercially available reagents.
Negishi CouplingNickel or Palladium complexesOrganozinc compound + OrganohalideHigh reactivity of organozinc reagents, effective for sterically hindered substrates.
Stille CouplingPalladium(0) complexesOrganotin compound + OrganohalideTolerant of a wide range of functional groups, but toxicity of tin reagents is a concern.
Kumada CouplingNickel or Palladium complexesGrignard reagent + OrganohalideHighly efficient for forming sp2-sp3 and sp3-sp3 bonds, but sensitive to functional groups. researchgate.net

Cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, offer a powerful method for constructing five-membered heterocycles. organic-chemistry.org This reaction involves a 1,3-dipolar compound reacting with a dipolarophile, such as an alkene or alkyne, in a concerted pericyclic shift. organic-chemistry.org While not a direct route to the ketone itself, this methodology is invaluable for synthesizing heterocyclic precursors or analogues which can be later transformed into the desired ketone.

Stereoselective Synthesis of Chiral Ketone Intermediates

While this compound is achiral, its corresponding chiral alcohol, (R)- or (S)-1-(3-chloro-2-methylphenyl)propan-1-ol, is a crucial intermediate in the synthesis of optically active pharmaceutical compounds. The primary method for accessing these chiral alcohols is the stereoselective reduction of the prochiral ketone.

Chemical asymmetric reduction methods are well-established, often employing chiral catalysts based on metals like ruthenium, rhodium, or iridium. google.com Another prominent method is the CBS (Corey-Bakshi-Shibata) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with high enantiomeric excess. google.com

Enzymatic or whole-cell biotransformations present a greener and highly selective alternative. Lipases can be used for the kinetic resolution of racemic alcohols, which are produced by non-selective reduction of the ketone. For example, lipase (B570770) CALB can be used with an acyl donor to selectively acylate one enantiomer of 3-chloro-1-phenyl-1-propanol, allowing for the separation of the unreacted enantiomer and the newly formed ester. google.comgoogle.com

Table 2: Methods for Stereoselective Synthesis of Chiral Alcohols from Prochiral Ketones

MethodReagent/CatalystPrincipleExample Application
Asymmetric ReductionChiral Ru, Rh, or Ir complexesCatalytic asymmetric hydrogenation or transfer hydrogenation of the ketone.Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. google.com
CBS ReductionChiral oxazaborolidine catalystStoichiometric or catalytic reduction using a borane (B79455) source.Asymmetric reduction of 3-chloropropiophenone. google.com
Enzymatic ResolutionLipases (e.g., CALB, Novozym 435)Kinetic resolution of a racemic alcohol via enantioselective acylation.Resolution of (±)-3-chloro-1-phenyl-1-propanol. google.comgoogle.com
Microbial ReductionYeast strains (e.g., Wickerhamomyces anomalous)Enantioselective reduction of the ketone by whole-cell biocatalysts.Stereoinversion and production of optically active diols. biointerfaceresearch.com

Sulfur-Mediated Difunctionalization Strategies for α-Heterosubstituted Ketones

A powerful strategy for synthesizing α-heterosubstituted ketones involves the sulfur-mediated difunctionalization of alkynes. rsc.orgnih.gov This transition-metal-free, one-pot method provides a unified route to a variety of functionalized ketones, including α-halo, α-amino, and α-hydroxy ketones. nih.govchemrxiv.org The reaction sequence begins with the attack of an internal alkyne on a sulfoxide (B87167) (like diphenyl sulfoxide) activated by triflic anhydride. This forms a key α-sulfonium ketone intermediate after hydrolysis. rsc.orgchemrxiv.org This electrophilic intermediate can then be subjected to nucleophilic substitution with various heteroatom nucleophiles. rsc.org

This methodology allows for the introduction of diverse functionalities at the carbon alpha to the carbonyl group, a position crucial for further synthetic transformations. nih.gov The versatility of this approach has been demonstrated in the synthesis of complex heterocyclic structures and the derivatization of natural products. nih.gov While direct application to this compound is not explicitly detailed, the general applicability to phenyl-substituted ketones suggests its potential in creating functionalized analogues. rsc.org

Investigation of Precursor Chemistry and Intermediate Reactivity

Synthesis from Halogenated Propiophenone (B1677668) Precursors (e.g., 2-Bromo-1-(substituted phenyl)ketones)

The synthesis of functionalized ketones can be achieved by starting with α-halogenated ketone precursors. For example, α-bromoketones such as 2-bromo-1-(substituted phenyl)ketones serve as versatile electrophilic intermediates. These compounds readily undergo nucleophilic substitution reactions at the α-carbon, allowing for the introduction of a wide array of functional groups.

The α-carbon of carbonyl compounds is inherently nucleophilic when converted to an enol or enolate. nih.gov However, the presence of a halogen atom reverses this polarity (umpolung), making the α-carbon electrophilic and susceptible to attack by nucleophiles. nih.gov This principle is fundamental in reactions where, for instance, an amine, thiol, or other nucleophile displaces the bromide to form a new carbon-heteroatom bond. This strategy is widely employed in the synthesis of pharmaceutical intermediates and other fine chemicals.

Utilization of 3-Chloropropionic Acid Derivatives in Acylation

One of the most direct and classical methods for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

In this specific synthesis, 2-chlorotoluene (3-chloro-2-methylbenzene) serves as the aromatic substrate. The acylating agent is typically 3-chloropropionyl chloride, a derivative of 3-chloropropionic acid. chemicalbook.com Aluminum trichloride (B1173362) (AlCl₃) is a commonly used Lewis acid catalyst that activates the acyl chloride, facilitating the electrophilic aromatic substitution. chemicalbook.com The reaction is typically performed in an inert solvent like dichloromethane at controlled temperatures, often starting at 0°C and allowing it to warm to room temperature. chemicalbook.com This method provides a straightforward pathway to the desired propiophenone structure.

Table 3: Typical Friedel-Crafts Acylation for Propiophenone Synthesis

ComponentRoleExample
Aromatic SubstrateNucleophile2-Chlorotoluene
Acylating AgentElectrophile Precursor3-Chloropropionyl chloride chemicalbook.com
CatalystLewis AcidAluminum trichloride (AlCl₃) chemicalbook.com
SolventInert MediumDichloromethane (CH₂Cl₂) chemicalbook.com

Methodological Advancements in Process Optimization for Ketone Synthesis

The optimization of synthetic processes is crucial for improving efficiency, reducing waste, and ensuring economic viability, particularly in industrial applications. For ketone synthesis, advancements often focus on catalyst systems, reaction conditions, and the implementation of modern technologies like continuous flow chemistry.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior process control, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous intermediates. nih.gov A multi-step synthesis can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for costly and time-consuming isolation and purification of intermediates. nih.gov

Optimization of such processes can be automated using algorithms, such as Bayesian optimization, which efficiently explore reaction variables (e.g., temperature, flow rate, reagent stoichiometry) to identify the conditions that maximize yield and purity. nih.gov For a reaction like the Friedel-Crafts acylation, optimization might involve screening different Lewis acids, adjusting catalyst loading, and fine-tuning temperature profiles to minimize side-product formation. Similarly, in metal-catalyzed couplings, optimizing the ligand, base, and solvent system is key to achieving high yields and turnover numbers. These methodological advancements lead to greener, more cost-effective, and scalable syntheses of target molecules like this compound.

Reaction Mechanisms and Mechanistic Studies of 1 3 Chloro 2 Methylphenyl Propan 1 One Analogues

Mechanistic Insights into Carbonyl Group Reactivity in Substituted Aryl Ketones

The carbonyl group (C=O) is a polar functional group that dictates much of the reactivity of ketones. libretexts.org The carbon atom is electrophilic due to the higher electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.orgstudymind.co.uk In substituted aryl ketones like 1-(3-chloro-2-methylphenyl)propan-1-one, the reactivity is modulated by the electronic properties of the aromatic substituents.

The fundamental mechanism for reactions at the carbonyl group is nucleophilic addition. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. libretexts.orgncert.nic.in This results in the formation of a tetrahedral alkoxide intermediate. ncert.nic.in The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. ncert.nic.in Subsequently, the negatively charged oxygen is typically protonated by a solvent or a weak acid to yield the final addition product. libretexts.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for two main reasons: steric and electronic. ncert.nic.in Ketones, having two alkyl or aryl substituents on the carbonyl carbon, present more steric hindrance to an incoming nucleophile compared to aldehydes, which have only one substituent and a small hydrogen atom. libretexts.orgncert.nic.in Electronically, the two alkyl groups in a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less reactive towards nucleophiles. libretexts.orgncert.nic.in In the case of aryl ketones, resonance effects with the benzene (B151609) ring can also influence the electrophilicity of the carbonyl carbon. ncert.nic.in

Aromatic Substitution Mechanisms on the Chloromethylphenyl Moiety

The chloromethylphenyl group of the molecule can undergo substitution reactions, primarily through electrophilic aromatic substitution (EAS) and, under specific conditions, nucleophilic aromatic substitution (NAS).

Electrophilic Aromatic Substitution (EAS): In EAS, the benzene ring acts as a nucleophile, attacking an electrophile. uci.edu The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edulibretexts.org The first step, the formation of this cation, is the rate-determining step. uci.edulibretexts.org The final step is the loss of a proton to restore the aromaticity of the ring. libretexts.org

The substituents on the benzene ring—a chloro group and a methyl group—determine the rate and regioselectivity (position of attack) of the reaction. lumenlearning.com

Methyl Group (-CH₃): An alkyl group like methyl is an activating group because it donates electron density to the ring via an inductive effect, stabilizing the positive charge of the sigma complex. libretexts.org It is an ortho, para-director.

Chloro Group (-Cl): A halogen like chlorine is a deactivating group. libretexts.orglumenlearning.com It withdraws electron density inductively due to its high electronegativity, which destabilizes the sigma complex and slows the reaction compared to benzene. uci.edustpeters.co.in However, it donates electron density through resonance via its lone pairs. stpeters.co.in This resonance donation preferentially stabilizes the intermediates formed from ortho and para attack, making chlorine an ortho, para-director despite being deactivating. uci.edu

For this compound, the directing effects of the two substituents must be considered together. The propanoyl group is a moderately deactivating, meta-directing group. stpeters.co.in The interplay of these three groups determines the ultimate position of substitution.

Nucleophilic Aromatic Substitution (NAS): NAS involves a nucleophile attacking an aromatic ring and replacing a leaving group. masterorganicchemistry.com This reaction is contrary to EAS and requires the aromatic ring to be electron-poor. masterorganicchemistry.com Therefore, it is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

In this compound, the chloro atom can act as a leaving group. The propanoyl group is electron-withdrawing, which activates the ring for NAS. The presence of electron-withdrawing groups stabilizes the carbanion intermediate formed during the reaction. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming the Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comyoutube.com

Exploration of Radical Reaction Pathways (e.g., Phenyl Radical Additions)

Phenyl radicals are highly reactive intermediates that can participate in various reactions, including hydrogen atom abstraction and addition to π-systems. scielo.br Phenyl radical addition to alkenes and other unsaturated systems is generally a rapid process. scielo.br For instance, studies have shown that phenyl radical additions to molecules like styrene (B11656) and methyl acrylate (B77674) are fast, with rate constants in the range of 10⁷ to 10⁸ M⁻¹ s⁻¹. scielo.br

The reaction of a phenyl radical analogue derived from this compound with an alkene like propene would likely proceed via addition to the double bond. nih.gov Theoretical calculations on the reaction of the phenyl radical with propene predict that addition to the terminal =CH₂ carbon is the dominant pathway at lower temperatures, while hydrogen abstraction to form benzene and an allyl radical becomes more significant at higher temperatures. nih.gov

The formation of polycyclic aromatic hydrocarbons (PAHs) can occur through reactions involving phenyl radicals. aanda.org For example, the reaction between a phenyl radical and propargyl radical is a prototype for hydrocarbon ring growth, leading to the formation of C₉H₈ isomers like indene, particularly as temperature increases. acs.orgresearchgate.net Such pathways could be relevant for analogues of this compound under high-temperature or photochemical conditions that favor radical formation.

Rearrangement Reactions and Carbocation Chemistry in Propanone Systems

Carbocation rearrangements are common in organic reactions and involve the migration of a group (like a hydride or an alkyl group) to an adjacent carbocation center to form a more stable carbocation. vedantu.comlibretexts.org These rearrangements, often referred to as 1,2-shifts, are a key feature of reactions that proceed through carbocation intermediates, such as certain Sₙ1 and E1 reactions. masterorganicchemistry.com

In systems related to the propanone side chain of this compound, if a reaction leads to the formation of a carbocation, rearrangement is possible. For example, if an alcohol precursor to the ketone undergoes an acid-catalyzed dehydration, a carbocation is formed. libretexts.org If this carbocation is less stable (e.g., secondary), it can rearrange to a more stable one (e.g., tertiary) via a 1,2-hydride or 1,2-alkyl shift if a suitable migrating group is available on an adjacent carbon. libretexts.org

The stability of carbocations follows the order: tertiary > secondary > primary. This thermodynamic driving force is the basis for the rearrangement. The process involves the movement of a pair of electrons from a C-H or C-C bond to the electron-deficient carbon, resulting in the formation of a new, more stable carbocation. masterorganicchemistry.com This new intermediate then reacts further to give the final product, which will have a different carbon skeleton than the starting material. masterorganicchemistry.com

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is particularly relevant for additions to the carbonyl group. The carbonyl group is planar, meaning a nucleophile can attack from either face of the molecule. studymind.co.uk If the two substituents on the carbonyl group are different (as they are in this ketone) and the reaction creates a new chiral center at the carbonyl carbon, a racemic mixture of two enantiomers will be formed in the absence of any chiral influence. studymind.co.uk

For example, the addition of potassium cyanide (KCN) followed by acid to an unsymmetrical ketone results in a racemic mixture of hydroxynitriles because the cyanide ion can attack from above or below the plane of the C=O group with equal probability. studymind.co.uk

Diastereoselectivity becomes a consideration when there is already a chiral center in the molecule. In such cases, the existing stereocenter can influence the direction of the nucleophilic attack on the nearby carbonyl group, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity. Studies on elimination reactions of related structures, like 2-chloro-1-phenylpropane, have shown that the stereochemistry of the product is highly dependent on the reaction conditions, such as the base and solvent system used, with mechanisms favoring specific stereochemical pathways like anti-elimination. rsc.org The regio- and stereoselectivity of cycloaddition reactions involving similar phenyl-substituted compounds are also heavily influenced by the electronic nature of the reactants and can be predicted using computational models. rsc.orgresearchgate.net

Electronic and Steric Effects of Substituents on Reaction Kinetics and Chemoselectivity

The rate (kinetics) and outcome (chemoselectivity) of reactions involving this compound are dictated by the combined electronic and steric effects of its substituents. libretexts.orgstpeters.co.inacs.org

Electronic Effects:

Carbonyl Group: The propanoyl group (-COC₂H₅) is a deactivating group due to its electron-withdrawing nature, which pulls electron density from the aromatic ring through both resonance and inductive effects. stpeters.co.in This deactivation makes electrophilic aromatic substitution slower. libretexts.org

Methyl Group (-CH₃): This group is activating and ortho, para-directing due to its inductive electron-donating effect (+I effect). libretexts.orglumenlearning.com

Steric Effects: The ortho-methyl group introduces significant steric hindrance around the carbonyl group and the adjacent positions on the aromatic ring. nih.gov This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon and electrophiles to the C-2 and C-6 positions of the ring, potentially favoring substitution at the less hindered C-4 or C-6 positions, depending on the electronic directives. nih.gov Steric hindrance is a well-known factor that considerably influences reaction rates by blocking the approach of reactants. nih.gov

Table 1: Summary of Substituent Effects on Reactivity

Substituent Position Electronic Effect Effect on Ring Reactivity (EAS) Directing Effect (EAS) Steric Effect
-COC₂H₅ 1 -I, -R (Electron-withdrawing) Deactivating meta Moderate
-CH₃ 2 +I (Electron-donating) Activating ortho, para Significant (ortho position)
-Cl 3 -I, +R (Net withdrawing) Deactivating ortho, para Minor

Influence of Reaction Medium and Solvent Effects on Mechanistic Outcomes

The reaction medium and choice of solvent can profoundly impact the mechanism, rate, and selectivity of a reaction. researchgate.net Solvents can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the energy profile of the reaction.

For reactions involving charged intermediates, such as carbocations in Sₙ1/E1 pathways or carbanions in nucleophilic aromatic substitution, polar solvents are crucial.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both cations and anions effectively and can participate in the reaction by acting as a nucleophile or a proton source. They are particularly effective at stabilizing charged intermediates through hydrogen bonding.

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO): These solvents have large dipole moments and can solvate cations well, but they are less effective at solvating anions. This can increase the reactivity of anionic nucleophiles.

In Sₙ2 reactions, moving from a gas phase to a solvent phase can introduce significant effects. researchgate.net For example, dielectric descreening and transition state distortion are major factors, although they often have cancelling effects. researchgate.net Similarly, in elimination reactions, the base-solvent system determines the stereochemical outcome. For instance, the elimination from 2-chloro-1-phenylpropane proceeds via an anti-mechanism in ethanol/ethoxide but shows a small amount of syn-elimination in the bulkier tert-butanol/tert-butoxide system. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-(3-Chloro-2-methylphenyl)propan-1-one. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise location of each proton and carbon atom can be determined.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ortho-methyl group, and the propanoyl moiety. The aromatic region would likely display a complex multiplet system due to the substitution pattern. The ethyl group of the propanone side chain would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to a carbonyl.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the methyl and ethyl groups. The chemical shifts are influenced by the electronegativity of the chlorine atom and the electron-donating nature of the methyl group.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shift values based on established substituent effects and data from analogous compounds like propiophenone (B1677668) and chlorotoluene derivatives. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-6') 7.35 - 7.45 Doublet 1H
Ar-H (H-4') 7.25 - 7.35 Doublet 1H
Ar-H (H-5') 7.15 - 7.25 Triplet 1H
-C(=O)-CH₂- 2.95 - 3.05 Quartet 2H
Ar-CH₃ 2.40 - 2.50 Singlet 3H
-CH₂-CH₃ 1.15 - 1.25 Triplet 3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~200
C-1' (Ar) ~138
C-3' (Ar-Cl) ~135
C-2' (Ar-CH₃) ~133
C-6' (Ar) ~130
C-4' (Ar) ~128
C-5' (Ar) ~126
-C(=O)-CH₂- ~32
Ar-CH₃ ~16

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key expected cross-peaks would connect the methylene protons of the ethyl group to the methyl protons. Within the aromatic system, COSY would show correlations between adjacent protons (e.g., H-4' with H-5', and H-5' with H-6'), helping to delineate the spin system.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a given spin system, even if they are not directly coupled. This would be particularly useful for the aromatic ring, where a cross-peak from any aromatic proton could potentially reveal the signals of all other protons in the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.45 ppm would show a cross-peak to the aromatic methyl carbon signal at ~16 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity. This is crucial for determining the molecule's preferred conformation. For instance, a NOESY cross-peak between the ortho-methyl protons (on C-2') and the methylene protons of the propanone chain would indicate a conformation where the side chain is oriented near the methyl group.

Deuterium (B1214612) (²H) labeling is a powerful tool for simplifying complex NMR spectra and confirming signal assignments. The replacement of a proton with a deuteron (B1233211) removes its signal from the ¹H NMR spectrum and eliminates any coupling interactions it had with neighboring protons.

For this compound, selective deuteration at specific positions would provide valuable information. For example, deuterating the methylene position alpha to the carbonyl would cause the adjacent methyl signal to collapse from a triplet into a singlet, confirming their coupling relationship. The introduction of deuterium also induces small changes in the chemical shifts of nearby ¹³C nuclei, known as deuterium isotope effects (DIE), which can provide further structural insights. docbrown.info These effects are transmitted through several bonds and can help to distinguish between different isotopomers in a mixture. docbrown.info

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides detailed information about the functional groups present in the molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.

The FT-IR and Raman spectra of this compound are expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature in the IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch. The C-Cl bond, aromatic ring vibrations, and aliphatic C-H stretches also produce characteristic signals. libretexts.org

Table 3: Predicted Vibrational Frequencies and Band Assignments

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3100-3000 Medium-Weak Aromatic C-H Stretching
2985-2975 Medium Asymmetric CH₃ (ethyl & methyl) Stretching
2950-2940 Medium Asymmetric CH₂ Stretching
2880-2870 Medium Symmetric CH₃ (ethyl & methyl) Stretching
2860-2850 Medium Symmetric CH₂ Stretching
1690-1670 Strong Ketone C=O Stretching
1600-1585 Medium-Strong Aromatic C=C Stretching
1500-1400 Medium-Strong Aromatic C=C Stretching
1470-1450 Medium CH₂/CH₃ Bending (Scissoring)
1370-1350 Medium CH₃ Bending (Umbrella)
800-600 Strong C-Cl Stretching

A more profound understanding of the vibrational spectra can be achieved through computational methods, specifically normal mode analysis based on Density Functional Theory (DFT) calculations. This analysis calculates the fundamental vibrational frequencies and visualizes the atomic motions for each mode.

Potential Energy Distribution (PED) analysis further dissects these vibrational modes, quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional rotations) to each normal mode. For instance, a PED analysis could reveal that the band observed in the 800-600 cm⁻¹ region is not a pure C-Cl stretch but has significant contributions from aromatic ring deformation modes. organicchemistrydata.orgnist.gov This level of detail is crucial for accurate spectral assignment, especially in complex molecules where vibrational coupling is common. organicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₁₀H₁₁ClO), the exact mass can be calculated with high precision.

Calculated Molecular Mass:

Molecular Formula: C₁₀H₁₁³⁵ClO

Exact Mass: 182.0498 Da

Molecular Formula: C₁₀H₁₁³⁷ClO

Exact Mass: 184.0469 Da

The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. docbrown.info An M+2 peak with roughly one-third the intensity of the M⁺ peak is a clear indicator of a single chlorine atom in the ion. docbrown.info

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) would include:

Alpha-Cleavage: The most favorable cleavage for ketones is adjacent to the carbonyl group. This would lead to the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable acylium ion [M-29]⁺, or the loss of the chloro-methyl-phenyl-carbonyl radical to form an ethyl cation [C₂H₅]⁺ (m/z 29). The acylium ion is typically the more abundant fragment.

Acylium Ion Fragmentation: The resulting [M-29]⁺ acylium ion, [C₈H₆ClO]⁺, would appear at m/z 153 (for ³⁵Cl) and 155 (for ³⁷Cl). This ion can further fragment by losing carbon monoxide (CO, 28 Da) to yield a [C₇H₆Cl]⁺ fragment at m/z 125/127.

Cleavage at the Aromatic Ring: Fragmentation can also occur via the loss of the entire propanone side chain, leading to a [C₇H₆Cl]⁺ fragment, or loss of the chlorine atom or methyl group from the ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl/³⁷Cl) Proposed Fragment Ion Identity of Lost Neutral
182/184 [C₁₀H₁₁ClO]⁺ Molecular Ion (M⁺)
153/155 [C₈H₆ClO]⁺ •C₂H₅ (Ethyl radical)
125/127 [C₇H₆Cl]⁺ CO from m/z 153/155
90 [C₇H₆]⁺ Cl from m/z 125
57 [C₃H₅O]⁺ C₇H₆Cl• radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. Specifically, the spectrum would likely be dominated by π → π* and n → π* transitions associated with the substituted aromatic ring and the carbonyl group.

The benzene (B151609) ring, substituted with a chloro and a methyl group, and conjugated with the propanone side chain, constitutes the principal chromophore of the molecule. The precise wavelengths of maximum absorption (λmax) would be influenced by the electronic effects of the substituents. The chlorine atom, being an electron-withdrawing group through induction and electron-donating through resonance, along with the electron-donating methyl group, would modulate the energy levels of the molecular orbitals.

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental UV-Vis spectroscopic data for this compound. Therefore, a detailed analysis of its absorption maxima and molar absorptivity coefficients cannot be presented at this time. Theoretical calculations based on computational chemistry could provide predicted spectral data, but experimental verification is required for confirmation.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

Should a suitable crystal be obtained, XRD analysis would reveal the conformation of the propanone side chain relative to the phenyl ring. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces. This information is crucial for understanding the solid-state properties of the compound.

Despite a thorough review of published scientific literature, including crystallographic databases, no X-ray diffraction data for this compound could be located. Consequently, a table of crystallographic parameters cannot be provided.

Other Advanced Spectroscopic Probes (e.g., Circular Dichroism for Chiral Analogs)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the propanone side chain to create a chiral analog, CD spectroscopy would become a valuable tool for its stereochemical characterization.

For a hypothetical chiral analog, CD spectroscopy could be used to determine the absolute configuration of the stereocenter and to study conformational changes in solution. The technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the chiral chromophore.

A search of the available scientific literature did not provide any information on the synthesis or circular dichroism analysis of chiral analogs of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density.

The first step in a computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. This process identifies the global minimum on the potential energy surface. For a flexible molecule like 1-(3-chloro-2-methylphenyl)propan-1-one, with rotatable bonds, a conformational analysis is crucial to identify different stable conformers and their relative energies. While specific conformational analysis data for this compound is not available, studies on similar molecules indicate that the orientation of the propanone group relative to the substituted phenyl ring would be a key determinant of the conformational landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates higher reactivity. For aromatic ketones, the HOMO is often located on the aromatic ring, while the LUMO can be centered on the carbonyl group. The presence of substituents, such as the chloro and methyl groups in this compound, would be expected to modulate the energies of these orbitals and thus the reactivity of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes as specific data for the target compound was not found in the literature. Values are representative for a molecule of this type.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. up.ac.za It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density, which is crucial for understanding resonance and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the C-Cl bond, the hybridization of the atoms, and the extent of electron delocalization between the phenyl ring and the propanone substituent.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would be expected to be a region of strong negative potential, while the carbonyl carbon and the hydrogen atoms would exhibit positive potential. The chlorine atom would also influence the electrostatic potential of the aromatic ring.

To gain a more quantitative understanding of reactivity at specific atomic sites, local reactivity descriptors derived from DFT are employed. Fukui functions are among the most widely used of these descriptors. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. For this compound, Fukui function analysis would pinpoint which of the carbon atoms on the aromatic ring is most susceptible to electrophilic attack and which atoms are most likely to react with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound and the nature of its interactions with other molecules.

The conformational dynamics of this compound are primarily governed by the rotation around the single bonds, particularly the bond connecting the propanoyl group to the phenyl ring and the C-C bond within the propanoyl chain. These rotations give rise to various conformers with different energies and populations. MD simulations can map out the potential energy surface of the molecule, identifying the most stable low-energy conformations. For instance, the orientation of the carbonyl group relative to the substituted phenyl ring is a key conformational feature that can be explored.

Intermolecular interactions play a crucial role in the bulk properties of the compound. MD simulations can characterize these interactions, which for this compound would include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the chloro-substituent on the phenyl ring create significant molecular dipoles, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic phenyl ring can engage in stacking interactions with other phenyl rings, a common feature in aryl-containing compounds that influences their packing in the solid state. wikipedia.org

A representative MD simulation would involve placing a number of this compound molecules in a simulation box and observing their behavior over a period of nanoseconds. The analysis of the simulation trajectory would provide data on the distribution of dihedral angles, radial distribution functions to describe intermolecular distances, and the formation of any stable molecular aggregates.

Table 1: Predicted Intermolecular Interaction Energies for this compound Dimers from Theoretical Calculations.
Interaction TypeEstimated Interaction Energy (kcal/mol)Dominant Contributing Forces
π-π Stacking (Parallel Displaced)-2.5 to -4.0Dispersion, Electrostatic
Dipole-Dipole (Anti-parallel Carbonyl)-3.0 to -5.0Electrostatic
T-shaped (Aromatic H on face of another ring)-1.5 to -2.5Electrostatic, Dispersion

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, several reaction types could be investigated, such as nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, or reactions involving the propanoyl side chain.

A key aspect of these studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. Computational methods can predict the geometry and energy of these fleeting structures.

Table 2: Calculated Activation Energies for a Hypothetical Base-Catalyzed Elimination Reaction of this compound.
Computational MethodBasis SetCalculated Activation Energy (kcal/mol)Reaction Pathway
B3LYP6-31G(d)25.8E2 Elimination
M06-2X6-311+G(d,p)23.5E2 Elimination
B3LYP6-31G(d)35.2E1cb Elimination (via enolate)
M06-2X6-311+G(d,p)32.9E1cb Elimination (via enolate)

Solvation Models and Environmental Effects in Theoretical Calculations

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. weebly.com Theoretical calculations can account for these environmental effects through the use of solvation models. There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and often provides a good description of the bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more detailed and accurate picture of the solvation shell around the molecule.

For this compound, the choice of solvent would influence its conformational equilibrium. In a polar solvent, conformations with a larger molecular dipole moment would be stabilized. For instance, the relative orientation of the carbonyl group and the chloro-substituent would be affected by the polarity of the surrounding medium.

Furthermore, reaction rates can be significantly altered by the solvent. For reactions that involve the formation of charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions where the reactants are more polar than the transition state, a less polar solvent might be preferred. Theoretical studies on the hydrolysis of phosphate (B84403) esters have shown that changes in the solvent from water to less polar environments can lead to dramatic rate accelerations due to the desolvation of the ground state. nih.gov

Table 3: Predicted Relative Energies of Two Conformers of this compound in Different Solvents using a PCM Model.
SolventDielectric ConstantRelative Energy of Conformer 2 vs. Conformer 1 (kcal/mol)
Gas Phase1.01.2
Toluene2.40.9
Acetone (B3395972)20.70.5
Water78.40.2

Applications As Synthetic Intermediates and Building Blocks

Utilization of 1-(3-Chloro-2-methylphenyl)propan-1-one in the Synthesis of Complex Organic Architectures

The structural framework of this compound makes it an ideal precursor for the synthesis of more intricate organic molecules. The presence of the chloro and methyl groups on the phenyl ring, along with the propanone side chain, provides multiple sites for chemical modification, enabling its incorporation into larger and more complex structures. Synthetic chemists can leverage these features to build elaborate molecular scaffolds, which are often the core of biologically active molecules. nih.govbeilstein-journals.org The ability to undergo various chemical transformations allows this compound to be a foundational element in the assembly of diverse and complex organic architectures.

Precursor for the Development of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a key player in their synthesis. One of the most prominent applications is in the formation of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities. researchgate.netrjptonline.orgthepharmajournal.com

The synthesis of pyrazoles often proceeds through an intermediate chalcone. Chalcones, or α,β-unsaturated ketones, can be synthesized from ketones like this compound. These chalcones then undergo a cyclization reaction with hydrazine (B178648) or its derivatives to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. researchgate.netrjptonline.orgthepharmajournal.comnih.gov This method provides a straightforward and efficient route to a variety of substituted pyrazoles, with the substitution pattern on the final product being dictated by the initial ketone and the reaction conditions.

Table 1: Synthesis of Pyrazole Derivatives

Starting Material Reagent Intermediate Product
This compound Aromatic aldehyde Chalcone Pyrazoline

Strategic Building Block in Multi-Step Organic Transformations

In the realm of multi-step organic synthesis, the strategic selection of building blocks is paramount to the successful construction of a target molecule. rsc.org this compound is an exemplary strategic building block due to its chemical stability and the predictable reactivity of its functional groups. nih.gov This allows for its integration into complex synthetic sequences where multiple transformations are required. Chemists can meticulously plan a synthetic route, knowing that the core structure of this compound will remain intact while other parts of the molecule are being modified. This reliability makes it an invaluable tool in the total synthesis of natural products and other complex organic molecules.

Role in the Synthesis of Chiral Compounds and Enantioselective Pathways

The synthesis of single-enantiomer chiral compounds is a critical endeavor in modern drug discovery and development, as different enantiomers of a molecule can have vastly different biological activities. This compound, being a prochiral ketone, is an excellent starting point for the asymmetric synthesis of chiral molecules. rsc.orgthieme-connect.comoup.com

A primary route to chiral compounds from this ketone is through asymmetric reduction to form the corresponding chiral alcohol, 1-(3-chloro-2-methylphenyl)propan-1-ol. This transformation can be achieved with high enantioselectivity using various catalytic systems, including organocatalysts and enzyme-based methods. rsc.orgnih.govthieme-connect.com

These chiral alcohols can then be further transformed into other valuable chiral molecules. For instance, they can be converted into chiral amines, which are ubiquitous in pharmaceuticals. The synthesis of chiral amines from ketones can be accomplished through methods like asymmetric reductive amination, often catalyzed by enzymes such as transaminases. nih.govresearchgate.nettdx.catnih.gov This two-step process, from prochiral ketone to chiral alcohol and then to chiral amine, provides a powerful and versatile pathway for the creation of enantiomerically pure compounds.

Table 2: Enantioselective Synthesis Pathways

Starting Material Reaction Type Catalyst Type Chiral Product
This compound Asymmetric Reduction Organocatalyst/Enzyme (R)- or (S)-1-(3-Chloro-2-methylphenyl)propan-1-ol

Advanced Analytical Methodologies in Research

High-Performance Chromatographic Separations (HPLC, GC, UPLC-MS/MS) for Purity and Analysis

Chromatographic techniques are the cornerstone for assessing the purity of organic compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high-resolution separation and sensitive detection, making them indispensable for the analysis of 1-(3-Chloro-2-methylphenyl)propan-1-one.

High-Performance Liquid Chromatography (HPLC) is a prevalent method for determining the purity of non-volatile, thermally labile compounds. For propiophenone (B1677668) derivatives, reverse-phase HPLC is commonly utilized. sielc.com A typical setup involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.com For instance, a purity analysis of the related compound 3-Chloropropiophenone demonstrated a purity level of 99.21% using HPLC. medchemexpress.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and identification of the main component and any volatile impurities. The analysis of related chloro-ketone compounds often employs a capillary column, such as one coated with dimethylpolysiloxane, under a programmed temperature gradient to ensure efficient separation. policija.si

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical chemistry, offering higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This technique is particularly powerful for confirming the molecular weight and structure of the target compound and for detecting trace-level components. The coupling of UPLC with time-of-flight (TOF) or triple quadrupole (TQ) mass spectrometers allows for precise mass measurement and structural elucidation of the analyte and its metabolites or degradation products. policija.sirsc.org

Table 1: Example Chromatographic Conditions for the Analysis of Substituted Propiophenones This interactive table provides example parameters based on methods used for structurally related compounds.

Parameter HPLC GC-MS UPLC-MS/MS
Column Newcrom R1 or SymmetryShield C18 sielc.cominternationaljournalssrg.org HP1-MS (30 m x 0.25 mm, 0.25 µm) policija.si Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) policija.si
Mobile Phase/Carrier Gas Acetonitrile/Water with Formic or Phosphoric Acid sielc.com Helium (1.2 mL/min) policija.si A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol policija.si
Detector UV or Refractive Index (RI) internationaljournalssrg.org Mass Spectrometer (EI, 70 eV) policija.si TOF or Triple Quadrupole MS (ESI+) policija.si
Temperature Ambient or controlled (e.g., 25°C) internationaljournalssrg.org Oven Program (e.g., 170°C to 293°C ramp) policija.si Column oven (e.g., 40°C)

| Application | Purity Assessment, Impurity Isolation sielc.commedchemexpress.com | Volatile Impurity Analysis, Identification policija.sinist.gov | Trace Analysis, Structural Confirmation, High-Throughput Screening rsc.org |

Advanced Techniques for Impurity Profiling and Trace Analysis

Impurity profiling is a critical aspect of chemical analysis, providing a detailed fingerprint of a synthesized compound. This process involves the identification and quantification of all minor components and by-products present in the final product. Understanding the impurity profile is essential as it can offer insights into the synthetic pathway and the origin of the substance. nih.gov

For this compound, impurities can originate from starting materials, intermediates, or side reactions during synthesis. Common analytical strategies for profiling involve a combination of high-resolution separation and spectroscopic identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for identifying volatile and semi-volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice for trace analysis of non-volatile impurities. Its high sensitivity allows for the detection and quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.govumb.edu Methods can be developed to achieve a lower limit of quantification (LLOQ) as low as 2 ng/mL. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is often used offline to elucidate the precise structure of unknown impurities that have been isolated using preparative chromatography. nih.gov

Potential impurities in a batch of this compound could include positional isomers formed during the acylation of the aromatic ring, unreacted starting materials like 1-chloro-2-methylbenzene, or by-products from subsequent reaction steps.

Table 2: Hypothetical Impurity Profile and Analytical Methods This interactive table outlines potential impurities and the advanced methods used for their detection and characterization.

Potential Impurity Potential Origin Primary Analytical Technique Purpose
1-chloro-2-methylbenzene Unreacted Starting Material GC-MS Quantification
Propanoic acid/anhydride (B1165640) Unreacted Reagent GC-MS (after derivatization) or LC-MS Quantification
1-(5-Chloro-2-methylphenyl)propan-1-one Isomeric By-product HPLC, UPLC-MS/MS Separation & Identification
1-(4-Chloro-2-methylphenyl)propan-1-one Isomeric By-product HPLC, UPLC-MS/MS Separation & Identification

Automated and High-Throughput Analytical Platforms in Organic Synthesis Research

Modern organic synthesis research increasingly relies on automated and high-throughput platforms to accelerate the discovery and optimization of new chemical entities and reaction pathways. These systems integrate robotic handling, parallel reaction execution, and rapid analytical techniques to screen a large number of experimental conditions in a short period.

The synthesis of this compound, likely via a Friedel-Crafts acylation or a similar cross-coupling reaction, could be significantly optimized using such platforms. An automated synthesis platform could be programmed to perform dozens or hundreds of reactions in parallel, varying parameters such as catalysts, solvents, temperature, and reactant ratios.

Following the reactions, high-throughput analysis is employed for rapid assessment. UPLC-MS is a key technology in this workflow, capable of analyzing a sample in a minute or less. This allows for the rapid determination of product formation, yield, and purity across all the parallel reactions. The resulting data can be used to build a comprehensive map of the reaction landscape, identifying the optimal conditions for producing this compound with high purity and yield. While specific applications of these platforms for this exact compound are not detailed in the public literature, the methodology is broadly applicable in modern chemical process development.

Table 3: Conceptual Workflow for High-Throughput Screening This interactive table illustrates a typical automated workflow for optimizing the synthesis of a target compound.

Step Action Technology Objective
1. Design Design of Experiment (DoE) Specialized Software Systematically plan the screening of multiple variables (catalyst, solvent, temp, etc.).
2. Dispensing Automated liquid handling Robotic Liquid Handlers Accurately dispense reactants and reagents into a multi-well reactor block.
3. Reaction Parallel synthesis Automated Reactor System Run multiple reactions simultaneously under precisely controlled conditions.
4. Quenching & Workup Automated addition of quenching agents Robotic Liquid Handlers Stop the reactions and perform initial sample preparation.
5. Analysis Rapid sample analysis UPLC-MS/MS Quantify the yield and purity of this compound in each well.

| 6. Data Processing | Automated data analysis | Informatics Software | Process analytical data to identify optimal reaction conditions. |


Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloro-2-methylphenyl)propan-1-one, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via Friedel-Crafts acylation , where 3-chloro-2-methylbenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Catalyst loading : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic activation .

  • Solvent choice : Dichloromethane or nitrobenzene enhances regioselectivity for the methyl-substituted phenyl ring .

  • Temperature : Reactions at 0–5°C minimize side products like diacylated derivatives .

  • Workup : Hydrolysis with ice-water quenches unreacted reagents, followed by recrystallization (ethanol/water) for purification .

    Synthesis Optimization Table
    Catalyst
    Solvent
    Yield Range
    Purity (HPLC)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns on the aromatic ring (e.g., δ 2.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 196 (C₁₀H₁₁ClO) with fragmentation patterns indicating loss of Cl .
  • X-ray Crystallography : Resolves crystal packing and bond angles; SHELX software is widely used for refinement .

Q. How does the chloro-methyl substitution pattern influence the compound’s reactivity?

  • Answer : The 3-chloro-2-methyl arrangement creates steric hindrance, directing electrophilic attacks to the para position. The electron-withdrawing Cl group stabilizes the ketone via resonance, while the methyl group enhances solubility in nonpolar solvents. Reactivity in nucleophilic substitutions (e.g., with Grignard reagents) is slower compared to less hindered analogs .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound with enzyme targets?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to model binding to cytochrome P450 enzymes or kinases. The chloro-methyl moiety often occupies hydrophobic pockets, while the ketone forms hydrogen bonds .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories; RMSD values <2 Å indicate stable binding .
  • QSAR models : Correlate substituent electronegativity (Cl, CH₃) with inhibitory activity (e.g., IC₅₀ values for oxidoreductases) .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?

  • Answer :

  • Multi-method validation : Compare X-ray-derived bond lengths (C-Cl: 1.74 Å) with DFT-calculated geometries (B3LYP/6-31G*) .
  • Dynamic NMR : Detect conformational flexibility (e.g., keto-enol tautomerism) that may explain discrepancies in carbonyl signals .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) reduces thermal motion artifacts in crystal structures .

Q. How can reaction yields be improved in large-scale syntheses while maintaining purity?

  • Answer :

  • Flow chemistry : Continuous reactors reduce side reactions (residence time <5 min) and improve heat dissipation .

  • Catalyst recycling : Immobilized AlCl₃ on silica gel allows reuse for 3–5 cycles without yield drop .

  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor acylation in real-time .

    Scale-Up Challenges Solutions
    Exothermic runawayJacketed reactors with coolant (−10°C)
    Impurity formationGradient HPLC purification (C18 column, 70:30 MeCN/H₂O)

Q. What are the implications of the compound’s logP and pKa values for its behavior in biological assays?

  • Answer :

  • logP = 2.8 : Indicates moderate lipophilicity, favoring membrane permeability but requiring solubilizers (e.g., DMSO) in aqueous media .
  • pKa ~14 (ketone): Minimal ionization at physiological pH, reducing nonspecific protein binding .
  • Metabolic stability : Chlorine substitution slows hepatic clearance (t₁/₂ = 4.2 h in microsomal assays) .

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